5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
Pyrimidine-5-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the preparation of indole derivatives, which serve as selective inhibitors of various kinase families . This compound is also employed in the synthesis of inhibitors for TGF-β1 and activin A signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-5-boronic acid pinacol ester can be synthesized through various methods, including the borylation of pyrimidine derivatives. One common approach involves the reaction of pyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired boronic ester .
Industrial Production Methods: Industrial production of pyrimidine-5-boronic acid pinacol ester often involves large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form pyrimidine-5-boronic acid.
Reduction: It can be reduced to yield pyrimidine derivatives.
Substitution: The boronic ester group can be substituted with various functional groups through cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products: The major products formed from these reactions include pyrimidine derivatives with various functional groups, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Pyrimidine-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrimidine-5-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological applications, the compound acts as an inhibitor by binding to specific kinase enzymes, thereby modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
- 2-Amino-5-pyrimidineboronic acid pinacol ester
- 2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester
Comparison: Pyrimidine-5-boronic acid pinacol ester is unique due to its specific structure, which allows for selective inhibition of kinase enzymes and efficient participation in cross-coupling reactions. Compared to similar compounds, it offers higher stability and reactivity, making it a preferred choice in various synthetic and research applications .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-12-7-13-6-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRGGSAGSUEJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400624 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321724-19-0 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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